molecular formula C16H21NO4 B6153445 3-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid CAS No. 2385203-07-4

3-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid

Cat. No.: B6153445
CAS No.: 2385203-07-4
M. Wt: 291.34 g/mol
InChI Key: GSDVKISDXMXYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid is an organic compound with the molecular formula C16H21NO4 It is a derivative of benzoic acid, featuring a cyclopropyl group and a tert-butoxycarbonyl (Boc) protected amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid typically involves multiple steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Introduction of the tert-butoxycarbonyl (Boc) group: This step involves the protection of the amine group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Coupling with benzoic acid: The final step involves coupling the cyclopropyl and Boc-protected amine intermediate with benzoic acid, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution Reactions: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for the reduction of carboxylic acids to alcohols.

Major Products

    Hydrolysis: Yields the free amine derivative.

    Substitution: Depending on the substituent, products can include brominated or nitrated derivatives.

    Reduction: Produces the corresponding alcohol.

Scientific Research Applications

3-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibitors due to its structural similarity to certain bioactive molecules.

    Medicine: Investigated for its potential as a prodrug, where the Boc group can be removed in vivo to release the active amine.

    Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of 3-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid depends on its specific application. For instance, if used as a prodrug, the Boc group is cleaved in the body to release the active amine, which can then interact with its molecular targets. The cyclopropyl group may confer stability and influence the compound’s interaction with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-[(tert-butoxycarbonyl)amino]methylbenzoic acid: Similar structure but lacks the cyclopropyl group.

    Cyclopropylbenzoic acid: Lacks the Boc-protected amine group.

    tert-Butoxycarbonyl-protected amino acids: Share the Boc protection but differ in the rest of the structure.

Properties

CAS No.

2385203-07-4

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

3-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]benzoic acid

InChI

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(7-8-16)12-6-4-5-11(9-12)13(18)19/h4-6,9H,7-8,10H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

GSDVKISDXMXYFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)C2=CC=CC(=C2)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.